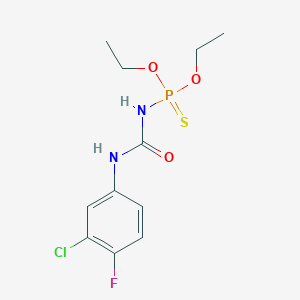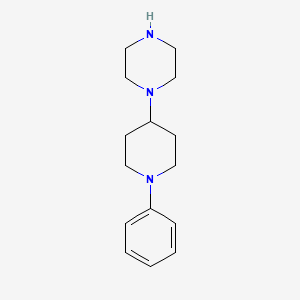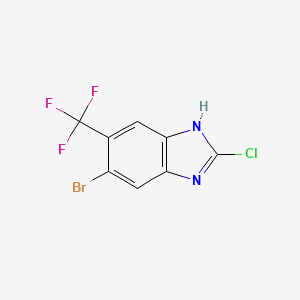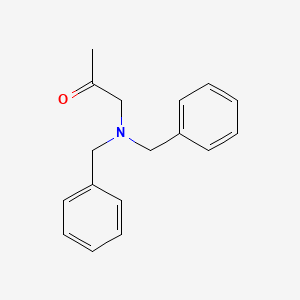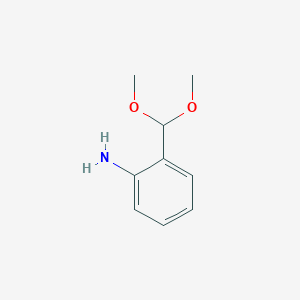
2-(Dimethoxymethyl)aniline
Overview
Description
2-(Dimethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 . It is used in the chemical industry .
Molecular Structure Analysis
The molecular structure of 2-(Dimethoxymethyl)aniline consists of a benzene ring attached to an amine group and a dimethoxymethyl group . The molecular weight is 167.21 .Physical And Chemical Properties Analysis
2-(Dimethoxymethyl)aniline has a predicted boiling point of 240.3±25.0 °C and a predicted density of 1.082±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 3.61±0.10 .Scientific Research Applications
Polymer Synthesis : A study by Huang, Wen, and Gopalan (2003) focused on the synthesis and characterization of soluble conducting polymers combining 2,5-dimethoxyaniline (DMA) with aniline. These copolymers, created through chemical oxidative polymerization, demonstrated variations in redox characteristics, solubility, and conductivity based on the molar composition of DMA units (Huang, Wen, & Gopalan, 2003).
Electrochemistry and Mass Spectrometry : Yu et al. (2018) explored the electrooxidation mechanism of aniline using an innovative coupling of electrochemistry and mass spectrometry. This allowed for the real-time monitoring of polymer chain growth and the detection of short-lived radical cations and soluble oligomers of aniline (Yu et al., 2018).
Environmental Chemistry : Boonrattanakij, Lu, and Anotai (2009) investigated the degradation kinetics of 2,6-dimethyl-aniline by hydroxyl radicals. Their research provided insights into the environmental fate of dimethyl-anilines and their transformation products, contributing to a better understanding of water treatment processes (Boonrattanakij, Lu, & Anotai, 2009).
Nanoparticle Design : Lv et al. (2017) utilized the reactivity of aniline monomers to design nanoparticles with distinct nanostructures for potential applications in lithium-sulfur batteries and self-healing systems for corrosion protection (Lv et al., 2017).
Organic Synthesis : Sweeney et al. (2018) demonstrated the synthesis of novel ring-fused halogenated benzimidazoles from 3,6-dimethoxy-2-(cycloamino)anilines, expanding the scope of organic synthesis for potential pharmaceutical applications (Sweeney et al., 2018).
Electropolymerization Studies : Yang and Bard (1992) examined the initial stage of electropolymerization of aniline in acidic aqueous solutions. Their findings provided crucial insights into the polymer morphology and its dependence on factors like scan rate (Yang & Bard, 1992).
Electronic Structure Analysis : Snauwaert et al. (1987) studied the electronic structure and properties of polydimethylanilines, highlighting their well-defined structure and the impact of acid-base treatments on their electronic structure (Snauwaert et al., 1987).
Bioremediation of Aromatic Amines : Ang, Obbard, and Zhao (2009) focused on enhancing the activity of aniline dioxygenase, a key enzyme in the bioremediation of aromatic amines, through directed evolution techniques (Ang, Obbard, & Zhao, 2009).
Safety and Hazards
properties
IUPAC Name |
2-(dimethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXXJYOJXPVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)
![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)
![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)
![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)
![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)
![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)
![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)
![3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol](/img/structure/B3042968.png)
